Cas no 62259-93-2 (Pyrido[3,4-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-phenyl-7-(phenylmethyl)-)

Pyrido[3,4-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-phenyl-7-(phenylmethyl)- structure
62259-93-2 structure
Product Name:Pyrido[3,4-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-phenyl-7-(phenylmethyl)-
CAS-nummer:62259-93-2
MF:C20H19N3O
MW:317.384364366531
CID:452132
PubChem ID:135865768
Update Time:2025-04-19

Pyrido[3,4-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-phenyl-7-(phenylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Pyrido[3,4-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-phenyl-7-(phenylmethyl)-
    • 7-benzyl-2-phenyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
    • 5,6,7,8-tetrahydro-2-phenyl-7-benzylpyrido[3,4-d]pyrimidin-4(3h)-one
    • 62259-93-2
    • Pyrido[3,4-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-phenyl-7-(phenylmethyl)-
    • SCHEMBL14107496
    • 7-Benzyl-2-phenyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
    • 7-benzyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
    • Inchi: 1S/C20H19N3O/c24-20-17-11-12-23(13-15-7-3-1-4-8-15)14-18(17)21-19(22-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,24)
    • InChI-sleutel: FJKHLUACTPOPNA-UHFFFAOYSA-N
    • LACHT: O=C1C2=C(CN(CC3C=CC=CC=3)CC2)N=C(C2C=CC=CC=2)N1

Berekende eigenschappen

  • Exacte massa: 317.152812238g/mol
  • Monoisotopische massa: 317.152812238g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 539
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 44.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.23
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